cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

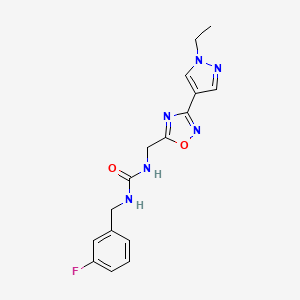

Cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones underwent Ugi reactions to give Ugi adducts, which were further processed to yield a new class of pseudopeptidic [1,2,4]triazines. This synthetic route underscores the utility of cyclohexyl-based compounds in constructing complex molecular architectures with potential biological relevance (Sañudo et al., 2006).

Catalytic Behavior and Thermal Stability

The study of sterically demanding carbene ligands, including those derived from cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, has shown that such ligations can significantly influence the catalytic efficiency and thermal stability of ruthenium olefin metathesis catalysts. This highlights the role of cyclohexyl-based compounds in enhancing the performance of catalysts used in organic synthesis and potentially in industrial applications (Huang et al., 1999).

Bioactive Compound Synthesis

The mangrove endophytic fungus Alternaria sp. was found to produce cyclohexenone and cyclopentenone derivatives with potent scavenging activities and antifungal properties. This discovery underscores the importance of cyclohexyl-based structures in the search for new bioactive compounds with potential applications in agriculture and medicine (Wang et al., 2015).

Development of New Synthetic Methodologies

The synthesis of cyclohexene-fused isoxazoline N-oxides via an NBS-mediated thiocyanation protocol demonstrates an innovative approach to access SCN-containing compounds. This method, leveraging the chemical properties of cyclohexyl-based systems, opens new avenues for the synthesis of functionally diverse molecules with potential application in various fields of chemistry and biology (Ichake et al., 2016).

Propiedades

IUPAC Name |

cyclohexyl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-15-11-12-7-8-13(11)10(14)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTKRTLHFSHBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)

methylene]malononitrile](/img/structure/B2519208.png)

![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)

![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)

![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)